molecular formula C7H5Cl2NO B7857826 2,4-Dichlorobenzaldehyde oxime

2,4-Dichlorobenzaldehyde oxime

Cat. No.: B7857826
M. Wt: 190.02 g/mol
InChI Key: ONJQBRVMFRQQIG-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzaldehyde oxime (C₇H₅Cl₂NO) is an organic compound derived from the reaction of 2,4-dichlorobenzaldehyde (C₇H₄Cl₂O) with hydroxylamine. The molecule consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, an aldehyde group, and an oxime functional group (N–OH) attached to the aldehyde carbon . Its molecular structure has been confirmed via single-crystal X-ray diffraction, revealing a planar oxime fragment twisted by 7.94° relative to the benzene ring, with weak O–H···N hydrogen bonds stabilizing the crystal lattice . This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQBRVMFRQQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972272
Record name N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56843-28-8
Record name Benzaldehyde, 2,4-dichloro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56843-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,4-Dichlorophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorobenzaldoxime
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

2,4-Dichlorobenzaldehyde oxime serves as an important intermediate in organic synthesis. It is involved in various chemical reactions:

  • Oxidation : Can be oxidized to form nitroso compounds.
  • Reduction : Can be reduced to amines using agents like sodium borohydride.
  • Substitution Reactions : Participates in nucleophilic substitution at chlorinated positions on the phenyl ring.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound display significant antibacterial and antifungal activities. For instance, certain synthesized oximes showed excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger .
  • Anticancer Potential : Ongoing research is exploring its potential as a therapeutic agent in cancer treatment. The compound's mechanism of action involves interaction with specific molecular targets, potentially inhibiting tumor growth through various pathways .

Medicine

The compound is being investigated for its role in medicinal chemistry:

  • Drug Development : It has been identified as a precursor for synthesizing nitrogen-containing pharmaceuticals and agrochemicals. Its derivatives are being studied for their efficacy as acetylcholinesterase inhibitors, which have implications in treating conditions like Alzheimer's disease .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals : It serves as a building block for the synthesis of pesticides and herbicides due to its low toxicity and efficacy against pests .
  • Pharmaceuticals : The compound is used in the production of various pharmaceutical intermediates, contributing to the development of new drugs with enhanced biological activity .

Case Study 1: Antibacterial Activity

A study conducted on synthesized oximes derived from chalcones demonstrated that compounds containing the oxime functional group exhibited superior antibacterial activity compared to standard antibiotics against S. aureus and E. coli. The most potent compounds had zones of inhibition exceeding 20 mm .

Case Study 2: Anticancer Research

Research focusing on the anticancer properties of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. Molecular docking studies indicated strong binding affinities to key enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Geometry

The position of chlorine substituents significantly influences the molecular geometry and intermolecular interactions of dichlorobenzaldehyde oximes. A comparison with key analogs is summarized below:

Compound Substituent Positions Oxime Twist Angle (°) Key Interactions
2,4-Dichlorobenzaldehyde oxime 2,4-Cl 7.94 O–H···N hydrogen bonds, Cl···Cl (3.44 Å)
2,6-Dichlorobenzaldehyde oxime 2,6-Cl 53.83 and 42.99 O–H···N R₂²(6) motifs, π-π stacking
4-Chlorobenzaldehyde oxime 4-Cl Not reported O–H···N bonds, weaker steric hindrance
  • 2,6-Dichlorobenzaldehyde Oxime : The ortho-chlorine substituents induce a larger oxime twist (53.83° and 42.99°), creating steric hindrance that disrupts planarity. This results in distinct hydrogen-bonded R₂²(6) motifs and π-π stacking interactions absent in the 2,4-isomer .
  • 4-Chlorobenzaldehyde Oxime : With only one para-chlorine substituent, this compound exhibits simpler hydrogen-bonding networks and lower thermal stability compared to di-substituted analogs .

Reactivity and Enzyme Interactions

The electronic effects of chlorine substituents modulate reactivity. For example:

  • Reductase Affinity : this compound exhibits a 20-fold higher Km (lower enzyme affinity) than benzaldehyde in reactions with Candida parapsilosis carbonyl reductase (CpCR), attributed to poor steric fit in the enzyme’s substrate cleft .
  • Synthetic Utility : The 2,4-isomer’s electron-withdrawing Cl groups enhance electrophilicity, making it a preferred substrate for Wittig reactions and cycloadditions in drug synthesis (e.g., SB-204990) .

Physical Properties and Stability

  • Melting Points : this compound has a higher melting point (125–126°C) than 2,6-dichlorobenzaldehyde oxime (104–107°C), reflecting stronger intermolecular forces due to Cl···Cl contacts and hydrogen bonds .
  • Solubility : The para-substituted 4-chloro analog is more soluble in polar solvents due to reduced steric bulk .

Biological Activity

2,4-Dichlorobenzaldehyde oxime is an organic compound characterized by the molecular formula C7H5Cl2NO. It is synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the following reaction:

2 4 Dichlorobenzaldehyde+Hydroxylamine2 4 Dichlorobenzaldehyde oxime\text{2 4 Dichlorobenzaldehyde}+\text{Hydroxylamine}\rightarrow \text{2 4 Dichlorobenzaldehyde oxime}

This reaction can be carried out in an aqueous or alcoholic medium using sodium acetate as a base at room temperature. The product is purified via recrystallization or chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness against specific pathogens has been documented in several studies.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells
A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can inhibit or activate enzymes and receptors involved in various biological processes. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction: It may bind to cellular receptors, altering signal transduction pathways.

Applications in Medicine and Agriculture

Due to its biological activities, this compound is being explored for applications in both medicine and agriculture. Its potential as a therapeutic agent against infections and cancer is under investigation. Additionally, its properties as an insecticide and herbicide make it valuable in agricultural settings.

Table 2: Applications of this compound

FieldApplication
MedicineAntimicrobial and anticancer agent
AgricultureInsecticide and herbicide

Q & A

Q. How is the crystal structure of this compound determined experimentally?

  • Method : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Hydrogen bonding and Cl···Cl interactions are analyzed to understand packing motifs .
  • Data Example :
ParameterValue
Space groupP1P\overline{1}
Bond length (C=N)1.28 Å
Torsion angle178.5° (E-configuration)

Q. What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Key peaks include ν(N–O) at 930 cm1^{-1}, ν(C=N) at 1620 cm1^{-1}, and ν(C–Cl) at 750 cm1^{-1} .
  • NMR : 1^1H NMR (CDCl3_3): δ 8.40 (s, 1H, CH=N), 7.60–7.45 (m, 3H, Ar–H), 11.20 (s, 1H, NOH). 13^{13}C NMR: δ 150.2 (C=N), 134.5–128.0 (Ar–C), 192.0 (C=O, if present as an intermediate) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Case Study : Pd-catalyzed ortho-bromination of (E)-2,4-dichlorobenzaldehyde O-methyloxime. Use Pd(OAc)2_2/PPh3_3 as a catalyst, NBS as a bromine source, and DMF as a solvent at 80°C for 12 hours. Yields improve with electron-withdrawing Cl substituents, achieving >80% selectivity for mono-brominated products .
  • Challenges : Competing side reactions (e.g., oxime tautomerization) require strict control of solvent polarity and temperature.

Q. How do electronic effects influence the tautomeric equilibrium of this compound?

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show the anti (E)-oxime is more stable than the syn (Z)-form by ~5 kcal/mol due to reduced steric hindrance. Chlorine substituents stabilize the E-configuration via resonance withdrawal .
  • Experimental Validation : Variable-temperature 1^1H NMR in DMSO-d6_6 shows no tautomeric interconversion below 50°C, confirming computational predictions .

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